N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
BAY 41-2272 exerts its pharmacological effects by activating the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a key role in regulating various physiological processes such as smooth muscle relaxation and platelet aggregation. Activation of sGC by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to vasodilation and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to exhibit various biochemical and physiological effects. This compound has been shown to increase cGMP levels, leading to vasodilation and inhibition of platelet aggregation. BAY 41-2272 has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for use in lab experiments. This compound is readily available and can be synthesized using relatively simple synthetic methods. BAY 41-2272 has also been extensively studied and its pharmacological effects are well characterized. However, one limitation of using this compound in lab experiments is that it may exhibit off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on BAY 41-2272. One potential area of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential use of BAY 41-2272 in the treatment of other disease conditions such as erectile dysfunction and heart failure. Additionally, the development of novel drug delivery systems for BAY 41-2272 may improve its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of BAY 41-2272 involves the reaction of 4-bromobenzenesulfonyl chloride with 3-amino-4-methylphenol to form 3-[(4-bromophenyl)sulfamoyl]-4-methylphenol. This intermediate compound is then reacted with 6-methyl-3-pyridinecarboxylic acid to form the final product, N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. This compound has been found to exhibit vasodilatory effects and has been studied for its potential use in the treatment of pulmonary hypertension. BAY 41-2272 has also been found to inhibit the proliferation of cancer cells and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-13-3-8-18(23-20(25)15-5-4-14(2)22-12-15)11-19(13)28(26,27)24-17-9-6-16(21)7-10-17/h3-12,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCBTJFNQZPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.